2-tert-Butylcyclohexyl acetate
Description
Contextual Significance in Chemical Sciences
In the realm of chemical sciences, 2-tert-butylcyclohexyl acetate (B1210297) holds considerable importance, particularly in stereochemistry, synthetic organic chemistry, and fragrance chemistry. The compound serves as a critical model for investigating the influence of bulky substituents on the conformation of the cyclohexane (B81311) ring and the consequent effects on the molecule's physical and chemical properties. The presence of the acetate group provides a site for chemical reactions, while the sterically demanding tert-butyl group can offer protection for selective chemical transformations. Research has utilized this compound in studies of selective hydrogenation and in the development of novel catalytic methods for stereoselective synthesis.
Overview of Research Trajectories and Gaps
Current research into 2-tert-butylcyclohexyl acetate is following several key trajectories. There is a notable focus on enhancing its properties and broadening its applications beyond the fragrance industry. openpr.com A significant trend is the investment in research and development to devise new synthesis methods that are more efficient and to improve the compound's performance characteristics. openpr.com This includes a shift towards sustainable and natural ingredients, prompting exploration into bio-based production methods from renewable sources. openpr.comexactitudeconsultancy.com
Despite its widespread use, research gaps remain. While the compound has been investigated for potential biological activities, such as antibacterial and anti-inflammatory effects, much of the existing toxicological and genotoxicity data is based on isomer mixtures or analogous compounds. ontosight.ai A comprehensive understanding of the specific biological activities of the individual cis and trans isomers is an area that warrants further investigation.
Isomeric Forms and Stereochemical Considerations
This compound exists as two geometric isomers: cis and trans. chemicalbook.com The spatial arrangement of the tert-butyl and acetate groups on the cyclohexane ring defines these isomers, leading to distinct physical, chemical, and sensory properties.
Cis and Trans Isomers: Structural Differentiation
The fundamental difference between the cis and trans isomers lies in the relative orientation of the tert-butyl and acetate substituents on the cyclohexane ring. In the cis isomer, both the tert-butyl and acetate groups are positioned on the same side of the ring. Conversely, in the trans isomer, these groups are on opposite sides. This structural variance results in different molecular geometries and conformational preferences. Thermodynamic studies have indicated that the trans isomer is the more thermodynamically stable of the two.
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| IUPAC Name | [(1S,2S)-2-tert-butylcyclohexyl] acetate | [(1R,2S)-2-tert-butylcyclohexyl] acetate |
| CAS Registry Number | 20298-69-5 | 20298-70-8 |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.30 g/mol | |
| Physical State | Crystalline Solid | Liquid |
| Odor Profile | Fruity, citrus | Woody, camphorous |
Stereochemical Influence on Biological and Chemical Activity
The stereochemistry of this compound profoundly influences its biological and chemical activities. The most well-documented difference is in their olfactory properties. The cis isomer is noted for its fruity, citrus-like aroma, while the trans isomer possesses a more woody and camphorous scent. chemicalbook.com Commercial products are often a mixture of these isomers, with the final fragrance profile depending on the ratio of cis to trans isomers. chemicalbook.com
From a chemical reactivity standpoint, the stereoisomers exhibit different behaviors. For instance, in saponification reactions, the trans isomer of the related 4-tert-butylcyclohexyl acetate hydrolyzes faster than the cis isomer. spcmc.ac.in This is attributed to the equatorial position of the acetoxy group in the more stable chair conformation of the trans isomer, which is more accessible to nucleophilic attack compared to the axial acetoxy group in the cis isomer. spcmc.ac.in
The synthesis of the individual isomers has also been a focus of research. The precursor, 2-tert-butylcyclohexanol (B1585498), can be produced from 2-tert-butylphenol (B146161). chemicalbook.com Stereoselective synthesis methods are crucial for obtaining the desired isomer. For example, biocatalytic approaches using enzymes like alcohol dehydrogenases are being explored to achieve the stereoselective reduction of the precursor ketone to favor the production of the cis-alcohol, which can then be esterified to the desired cis-2-tert-butylcyclohexyl acetate. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-tert-butylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOAUDUYKVGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036105 | |
| Record name | 2-tert-Butylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid | |
| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
88-41-5, 20298-69-5 | |
| Record name | Verdox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-t-Butylcyclohexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Classical and Established Synthesis Routes
Established methods for producing 2-tert-butylcyclohexyl acetate (B1210297) rely on fundamental organic reactions. These classical routes are well-documented and provide reliable, albeit sometimes varied, yields and isomer distributions.
Esterification of 2-tert-Butylcyclohexanol (B1585498)
A primary and direct method for synthesizing 2-tert-butylcyclohexyl acetate is the esterification of its corresponding alcohol, 2-tert-butylcyclohexanol. smolecule.comnih.gov This reaction typically involves treating the alcohol with an acetylating agent.
Common acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. The reaction is generally facilitated by the presence of a catalyst. Acid catalysts, such as sulfuric acid, are often employed to promote the esterification when using acetic anhydride. Alternatively, a base like pyridine (B92270) can be used, particularly when acetyl chloride is the reagent. Another approach involves heating 2-tert-butylcyclohexanol with acetic anhydride and anhydrous sodium acetate, followed by purification. guidechem.com The reaction is reversible and, to drive it towards the product, the ester can be distilled off as it forms. chemguide.co.uk The reaction between an alcohol and acetic anhydride is slower than with acetyl chloride and may require warming. chemguide.co.uk
Recent advancements have explored the use of solid acid catalysts, like the ion exchange resin Amberlyst-15, for the esterification of p-tert-butylcyclohexanol with acetic acid, highlighting a move towards more environmentally benign and reusable catalysts. researchgate.net Biocatalytic methods using lipases, such as Candida antarctica lipase (B570770) A (CALA), in the presence of an acyl donor like vinyl acetate, have also proven effective for the acetylation of related cyclohexanols. mdpi.com
Table 1: Conditions for Esterification of 2-tert-Butylcyclohexanol This table is interactive. Users can sort columns by clicking on the headers.
| Acetylating Agent | Catalyst/Co-reagent | Typical Conditions | Reference |
|---|---|---|---|
| Acetic Anhydride | Sulfuric Acid (H₂SO₄) | Acid-catalyzed conditions | |
| Acetyl Chloride | Pyridine | Base-catalyzed conditions | |
| Acetic Anhydride | Anhydrous Sodium Acetate | Heating/Reflux | guidechem.com |
| Acetic Acid | Amberlyst-15 | Heterogeneous catalysis | researchgate.net |
Enolate Alkylation and Subsequent Acetylation
An alternative synthetic strategy begins with a ketone and builds the desired structure through alkylation and subsequent functional group conversion.
Cyclohexanone (B45756) serves as a viable starting material for a multi-step synthesis of this compound. smolecule.com The initial key step involves the introduction of the tert-butyl group at the C-2 position to form 2-tert-butylcyclohexanone (B158629). ontosight.ai This is typically achieved through the reaction of cyclohexanone with a suitable tert-butylating agent, such as tert-butylmagnesium chloride, a Grignard reagent. ontosight.ai Another described method involves reacting cyclohexanone with sodium ethoxide to form the stable enolate, which then reacts with tert-butyl chloride. guidechem.com
The resulting 2-tert-butylcyclohexanone is an important intermediate which must then be converted to the final acetate product. guidechem.comontosight.ai This subsequent transformation involves reduction of the ketone to the alcohol (2-tert-butylcyclohexanol), followed by acetylation as described in the previous section.
The alkylation of ketone enolates is a powerful C-C bond-forming reaction, but it is sensitive to reaction conditions. libretexts.orglibretexts.org The formation of the enolate from an unsymmetrical ketone like cyclohexanone can lead to different regioisomers. To control this, strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and kinetically controlled enolate formation. libretexts.org The subsequent SN2 reaction with an alkyl halide is most effective with primary or methyl halides; tertiary halides like tert-butyl chloride are generally unreactive and can lead to elimination side reactions. libretexts.org This is why Grignard reagents are a more common choice for introducing the tert-butyl group to the ketone. ontosight.ai
The stereochemistry of the alkylation is also a critical parameter. The alkylation of conformationally rigid cyclohexanone enolates tends to proceed via axial attack to form the thermodynamically more stable product where the large alkyl group occupies an equatorial position in the resulting chair conformation. ubc.ca
Industrial Hydrogenation-Acetylation Processes
On an industrial scale, the synthesis often starts from more readily available aromatic precursors, combining hydrogenation and acetylation steps.
A major industrial route to this compound begins with the hydrogenation of 2-tert-butylphenol (B146161). wikipedia.org This process reduces the aromatic ring to a cyclohexane (B81311) ring, yielding 2-tert-butylcyclohexanol, which is then acetylated. wikipedia.orgnih.gov The choice of catalyst for the hydrogenation step is crucial as it influences the yield and, importantly, the stereoisomeric ratio (cis/trans) of the resulting alcohol. google.com A high cis-isomer content is often desired for fragrance applications. guidechem.comalmacgroup.com
Various catalysts have been developed for this hydrogenation, including noble metals like rhodium, palladium, and ruthenium, often supported on materials like carbon or alumina. google.comgoogle.comresearchgate.net Nickel-based catalysts, such as Raney nickel, are also employed. researchgate.netgoogle.com For instance, hydrogenating 2-tert-butylphenol over a Raney nickel-iron catalyst in the presence of some this compound can produce 2-tert-butylcyclohexanol with a high cis:trans ratio of up to 95:5. google.comgoogle.com Reaction conditions such as hydrogen pressure and temperature are optimized to maximize the yield of the desired cis-isomer. google.comgoogle.com For example, a patented process describes using a nickel/iron catalyst mixture at temperatures of 90-130°C and hydrogen pressures of 10-20 bar. google.comgoogle.com
Following the hydrogenation, the resulting 2-tert-butylcyclohexanol is acetylated, often using acetic anhydride, to produce the final product. google.comgoogle.com This two-step, one-pot or sequential process is an efficient method for large-scale production. google.com
Table 2: Catalysts and Conditions for Hydrogenation of 2-tert-Butylphenol This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst | Support | Co-catalyst/Additive | Pressure (bar) | Temperature (°C) | Resulting cis:trans Ratio | Reference |
|---|---|---|---|---|---|---|
| Nickel/Iron | Raney | This compound | 10 - 20 | 90 - 130 | up to 95:5 | google.comgoogle.com |
| Rhodium | Carbon | Hydrochloric or Sulfuric Acid | ~70 | - | ~80:20 to 90:10 | almacgroup.com |
| Palladium & Ruthenium | Alumina | - | >200 | 70 - 200 | up to 90:10 | google.com |
Compound List
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2,6-di-tert-butylphenol |
| 2-tert-Butylcyclohexanol |
| 2-tert-butylcyclohexanone |
| This compound |
| 2-tert-Butylphenol |
| Acetic acid |
| Acetic anhydride |
| Acetyl chloride |
| Amberlyst-15 |
| Cyclohexanone |
| Ethanol |
| Ethyl ethanoate |
| Hydrogen |
| Lithium diisopropylamide (LDA) |
| Methyl tert-butyl ether (MTBE) |
| Nickel |
| Palladium |
| Phenol (B47542) |
| Pyridine |
| Rhodium |
| Ruthenium |
| Sodium acetate |
| Sodium borohydride |
| Sodium ethoxide |
| Sulfuric acid |
| tert-Butyl chloride |
| tert-butylmagnesium chloride |
Subsequent Acetylation Procedures
The final step in many synthetic routes to this compound is the esterification of its corresponding alcohol precursor, 2-tert-butylcyclohexanol. chemicalbook.com This transformation is typically achieved through acetylation. A common laboratory and industrial method involves reacting 2-tert-butylcyclohexanol with an acetylating agent such as acetic anhydride. google.com To facilitate this reaction, a catalyst is often employed. Anhydrous sodium acetate can serve as an effective catalyst for the esterification reaction with acetic anhydride. google.com The reaction mixture is typically heated under reflux for several hours to ensure completion. google.com For instance, a described protocol involves heating a mixture of 2-tert-butylcyclohexanol (verdol), anhydrous sodium acetate, and acetic anhydride at 145-150°C for 5 hours. google.com Following the reaction, a workup procedure involving washing with water, a dilute sodium hydroxide (B78521) solution, and brine is used to neutralize excess acid and remove impurities before the final product is isolated by vacuum fractionation. google.com Alternatively, acid catalysts like sulfuric acid can be used to promote the esterification between the alcohol and acetic anhydride. Pyridine is another base that can be used in this acetylation process.
Direct Acetylation of 4-tert-Butylcyclohexanol (B146172) with Isomerization
The synthesis of woody acetate isomers often begins with the hydrogenation of 4-tert-butylphenol (B1678320). almacgroup.commdpi.com This process yields 4-tert-butylcyclohexanol, which is a mixture of cis and trans isomers. mdpi.comgoogle.com The subsequent acetylation of this alcohol mixture produces 4-tert-butylcyclohexyl acetate, also as a mixture of isomers. google.com While direct isomerization of the tert-butyl group from the 4-position to the 2-position during acetylation is not a standard reported route, the production from 4-substituted precursors is central to the synthesis of related fragrance compounds. The primary challenge in these syntheses is not positional isomerization but controlling and separating the geometric (cis/trans) isomers. mdpi.comresearchgate.net
The acetylation of 4-tert-butylcyclohexanol can be carried out using various conventional acetylating agents, including acetic anhydride, acetyl chloride, or acetic acid. google.com The amount of the acetylating agent typically ranges from 1 to 1.5 moles per mole of the alcohol. google.com Depending on the agent, catalysts such as sulfuric acid, p-toluenesulfonic acid, zinc chloride, or sodium acetate may be used. google.com Reaction temperatures generally fall between room temperature and 150°C. google.com
A significant challenge in this pathway is managing the ratio of cis and trans isomers. Hydrogenation of 4-tert-butylphenol with a nickel catalyst typically yields an equilibrium mixture of the alcohol with approximately 70% trans and 30% cis isomers, a ratio that is largely maintained after acetylation. google.com However, the cis-isomer of the final acetate product is often the more desirable fragrance component. almacgroup.comgoogle.com This necessitates either a stereoselective synthesis of the precursor alcohol or an efficient separation of the final ester isomers. Separation of the cis and trans isomers of 4-tert-butylcyclohexyl acetate is a non-trivial task, often requiring physical methods like fractional distillation or silica (B1680970) gel chromatography. Research has shown that conducting the acetylation in the presence of β-cyclodextrin can influence the trans/cis ratio of the resulting acetate, indicating a method for selectively esterifying one isomer over the other. researchgate.net For example, a control reaction of 4-t-butylcyclohexanol with excess acetic anhydride yielded a trans/cis acetate ratio of 3.48; however, in the presence of one equivalent of β-cyclodextrin, this ratio increased to 5.49. researchgate.net
Friedel-Crafts Alkylation Followed by Hydrogenation and Acetylation
A well-established industrial pathway to this compound begins with the Friedel-Crafts alkylation of phenol. google.comwikipedia.org This electrophilic aromatic substitution reaction uses isobutene to introduce a tert-butyl group onto the aromatic ring, typically yielding o-tert-butylphenol as the desired intermediate. google.comwikipedia.orgwikipedia.org The reaction is catalyzed by a Lewis acid, such as anhydrous aluminum trichloride, or a strong protic acid like sulfuric acid. google.comwikipedia.org
The subsequent step is the catalytic hydrogenation of o-tert-butylphenol to produce 2-tert-butylcyclohexanol. google.comwikipedia.org This reduction of the aromatic ring is commonly performed using a Raney Nickel catalyst under elevated temperature (145-150°C) and hydrogen pressure (55-60 kg/cm ²). google.com A patent describes that the inclusion of this compound in the hydrogenation of 2-tert-butylphenol in the presence of a nickel/iron catalyst can lead to a high cis-isomer ratio of up to 95:5 in the resulting 2-tert-butylcyclohexanol. google.com
The final step, as previously described, is the acetylation of the 2-tert-butylcyclohexanol intermediate to yield this compound. google.com This multi-step process provides a reliable route from basic chemical feedstocks to the target fragrance compound.
Stereoselective Synthesis and Advanced Methodologies
Modern synthetic efforts have focused on developing more efficient and selective methods, particularly those that can produce a specific desired stereoisomer.
Biocatalytic Approaches for Isomer-Specific Production
Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral alcohols, which are key precursors to isomer-specific acetates. almacgroup.commdpi.com The asymmetric reduction of a prochiral ketone, such as 4-tert-butylcyclohexanone (B146137), using biocatalysts like carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs) offers a direct route to specific isomers of 4-tert-butylcyclohexanol. almacgroup.comresearchgate.net These enzymatic reactions are valued for their high specificity, often yielding products with high diastereomeric excess (de). almacgroup.commdpi.com For example, researchers have successfully used commercial ADHs to produce cis-4-tert-butylcyclohexanol with excellent conversion and diastereomeric excess. mdpi.com Following the stereoselective reduction, the resulting alcohol can be enzymatically acetylated. The lipase Candida antarctica A (CALA) has been effectively used to catalyze the acetylation of cis-4-(tert-butyl)cyclohexanol, completing a fully enzymatic synthesis of cis-4-tert-butylcyclohexyl acetate with a diastereomeric excess greater than 99%. mdpi.comresearchgate.net
The key to a successful biocatalytic reduction is the selection of an appropriate enzyme. This is typically achieved through a screening process where a library of different enzymes is tested for activity and selectivity towards a specific substrate. almacgroup.com In the synthesis of the precursor for "Woody Acetate," a screening of the Almac CESK 5000 carbonyl reductase enzyme kit was performed on 4-tert-butylcyclohexanone. almacgroup.com The goal was to identify enzymes that could selectively produce either the cis- or trans-4-tert-butylcyclohexanol isomer in high yield and diastereomeric excess. almacgroup.com The screening revealed several highly effective enzymes. For instance, the CRED enzyme A161 produced the cis-isomer with 100% conversion and 100% diastereomeric excess, while enzyme N151 yielded the trans-isomer with 95% conversion and 100% diastereomeric excess. almacgroup.com Such screenings are crucial for developing efficient and highly selective industrial bioprocesses. almacgroup.com
Table 1: Selected Results from Carbonyl Reductase Screening for 4-tert-Butylcyclohexanone Reduction Data sourced from a 24-hour reaction period. almacgroup.com
| Entry | Enzyme | Conversion (%) | Diastereomeric Excess (de %) | Isomer |
| 13 | A161 | 100 | 100 | cis |
| 28 | N151 | 95 | 100 | trans |
Enzymatic Acetylation for Diastereoisomeric Purity
Enzymatic catalysis offers a powerful tool for achieving high diastereoisomeric purity in the synthesis of chiral esters like this compound. Lipases are commonly employed for the kinetic resolution of racemic alcohol precursors or for the direct, stereoselective acetylation of these alcohols. While detailed studies on the enzymatic acetylation of 2-tert-butylcyclohexanol are less common than for its 4-substituted isomer, the principles are directly applicable.
The process typically involves the acylation of the precursor alcohol, 2-tert-butylcyclohexanol, using an acyl donor such as vinyl acetate. The enzyme, often a lipase, selectively catalyzes the reaction for one diastereomer over the other, allowing for the separation of a highly pure ester from the unreacted alcohol. For instance, research on the closely related 4-tert-butylcyclohexanol demonstrates the effectiveness of this approach. In a screening of various lipases for the acetylation of cis-4-tert-butylcyclohexanol, Candida antarctica lipase A (CALA) was identified as a highly efficient catalyst. mdpi.comresearchgate.net This enzyme facilitated high conversion rates and yielded the desired cis-acetate with excellent diastereoisomeric purity (>99% de). mdpi.com Similar diastereomer-selective reactions have been reported for other substituted cyclohexanols, where lipases catalyze acylation or hydrolysis to produce enantiomerically enriched products. researchgate.net
Table 1: Illustrative Screening of Lipase-Mediated Acetylation of cis-4-tert-butylcyclohexanol (a structural isomer of the target precursor)
| Lipase Source | Conversion (%) in 18h |
| Candida antarctica lipase A (CALA) | >99 |
| Candida rugosa | <5 |
| Pseudomonas cepacia | 20 |
| Rhizomucor miehei | 10 |
| Thermomyces lanuginosus | 15 |
This table is based on data for the acetylation of cis-4-tert-butylcyclohexanol and serves to illustrate the principle of enzyme screening for stereoselective synthesis. mdpi.com
Continuous-Flow Biocatalytic Processes
To enhance the efficiency and scalability of enzymatic synthesis, continuous-flow biocatalytic processes have been developed. These systems offer improved process control, higher throughput, and easier product isolation compared to traditional batch reactions. The application of this technology has been extensively demonstrated for the production of high-purity isomers of 4-tert-butylcyclohexyl acetate, known as woody acetate. researchgate.netvapourtec.com
In a typical setup, the precursor alcohol is passed through a packed-bed reactor (PFR) containing an immobilized enzyme, such as CALA. mdpi.compolimi.it The continuous flow allows for constant conversion of the substrate to the acetylated product. Often, this is part of a multi-step flow process. For example, the synthesis of cis-4-tert-butylcyclohexyl acetate has been achieved by coupling an alcohol dehydrogenase (ADH) reduction step in a stirred membrane reactor with a subsequent lipase-acetylation step in a PFR, including in-line extraction and separation. mdpi.comresearchgate.net This integrated approach provides the final, high-purity ester without the need for intermediate isolation. mdpi.com While this specific multi-step process was designed for the 4-isomer, the principles of using continuous-flow reactors with immobilized enzymes for stereoselective acetylation are directly transferable to the synthesis of this compound. vapourtec.comdntb.gov.ua
Ruthenium-Aminophosphine Complex Catalysis for Stereoselective Reduction
The primary precursor for this compound is 2-tert-butylcyclohexanol. The stereochemistry of this alcohol is crucial for determining the final isomer of the acetate. Catalytic hydrogenation of the corresponding ketone or phenol is a common method to produce this alcohol. While specific ruthenium-aminophosphine complexes have been patented for the highly stereoselective reduction of 4-tert-butylcyclohexanone to its cis-alcohol precursor, achieving cis/trans ratios as high as 96:4, this specific catalyst system is primarily associated with the 4-isomer. almacgroup.comgoogle.com
For the synthesis of the 2-isomer's precursor, cis-2-tert-butylcyclohexanol, other catalytic systems are traditionally employed. The hydrogenation of 2-tert-butylphenol is a key industrial route. Research has shown that using a nickel-iron catalyst mixture during the hydrogenation of 2-tert-butylphenol can produce 2-tert-butylcyclohexanol with a high preference for the cis isomer, achieving a cis-trans ratio of up to 95:5. google.com Interestingly, the addition of this compound to this reaction has been found to significantly extend the catalyst's operational lifetime. google.com Early synthetic methods also utilized ruthenium catalysts for the hydrogenation of para-tertiary butyl phenyl acetate, which produced a mixture of cis and trans isomers requiring subsequent separation.
Diastereofacial Selectivity in Cyclohexyl Radical Reactions
Diastereofacial selectivity describes the preferential attack of a reagent on one of the two faces of a planar or near-planar functional group within a chiral molecule. In reactions involving cyclohexyl radicals, the conformation of the cyclohexane ring and the steric influence of its substituents play a critical role in determining the stereochemical outcome.
For a radical reaction involving a 2-tert-butylcyclohexyl intermediate, the bulky tert-butyl group strongly prefers an equatorial position to minimize steric strain. This locks the cyclohexane ring into a specific chair conformation. An incoming radical or reagent will then preferentially attack from the less sterically hindered face. In most cases, this would be the axial position, as an equatorial approach would be impeded by the adjacent equatorial hydrogens and the large tert-butyl group itself. This principle of steric approach control dictates the diastereofacial selectivity of the reaction, leading to the preferential formation of one diastereomer. For example, in SN2 reactions of related systems like 4-tert-butylcyclohexyl derivatives, a complete inversion of configuration is observed, demonstrating the powerful directing effect of the ring's conformational bias. dokumen.pub
Reaction Mechanism Analysis
The chemical behavior of this compound is defined by the reactions of its ester functional group.
Esterification and Hydrolysis Reactions
Esterification: The synthesis of this compound is typically achieved via the esterification of 2-tert-butylcyclohexanol. chemicalbook.com In the acid-catalyzed Fischer esterification mechanism, the carboxylic acid (acetic acid) or its derivative (acetic anhydride) reacts with the alcohol in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen of the acetic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack.
Nucleophilic attack by the hydroxyl oxygen of 2-tert-butylcyclohexanol on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate.
Elimination of a water molecule, reforming the carbonyl double bond and creating a protonated ester.
Deprotonation of the ester by a base (e.g., water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst. chemguide.co.uk
Hydrolysis: The hydrolysis of this compound is the reverse of esterification and can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. It is an equilibrium process, and the reaction is driven to completion by using a large excess of water. libretexts.org The steric bulk of the tert-butyl group at the 2-position can impede the approach of the nucleophile (water), potentially slowing the rate of hydrolysis compared to less hindered esters.
Base-Promoted Hydrolysis (Saponification): This reaction uses a stoichiometric amount of a strong base, such as sodium hydroxide. The hydroxide ion acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. libretexts.orgepa.gov This is followed by the elimination of the 2-tert-butylcyclohexanolate anion as the leaving group. A final, rapid acid-base reaction occurs where the alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and 2-tert-butylcyclohexanol. This final deprotonation step is essentially irreversible, driving the reaction to completion. libretexts.org
Potential for Oxidation and Reduction Reactions
The structure of this compound allows for several potential oxidation and reduction reactions, primarily involving the ester group or the cyclohexyl ring.
Reduction: The ester functional group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This process ultimately cleaves the ester bond, yielding two separate alcohol products after an acidic workup: 2-tert-butylcyclohexanol and ethanol. libretexts.org
Oxidation: The compound itself is relatively stable to oxidation under normal conditions. chemicalbook.com However, under harsh oxidative conditions, degradation of the molecule could occur. If the ester is first hydrolyzed to yield 2-tert-butylcyclohexanol, this secondary alcohol can then be oxidized. Using common oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) would convert the secondary alcohol into the corresponding ketone, 2-tert-butylcyclohexanone.
Olfactory Perception and Chemoreception Studies
Mechanism of Olfactory Receptor Interaction
The sense of smell, or olfaction, begins with the interaction of a volatile molecule like 2-tert-Butylcyclohexyl acetate (B1210297) with specialized receptors in the nasal cavity. This initial binding event triggers a cascade of biochemical signals that the brain interprets as a specific scent.
The detection of odorants is mediated by a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons. nih.govyoutube.com The process of olfactory signal transduction for a molecule such as 2-tert-Butylcyclohexyl acetate follows a well-established pathway:
Odorant Binding: The volatile this compound molecule enters the nasal cavity and binds to a specific olfactory receptor (OR) on the surface of an olfactory neuron's cilia. youtube.com While the specific receptor(s) that bind to this compound have not been definitively identified, the interaction is based on the molecule's shape and chemical properties.
G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein, specifically the olfactory-specific Gαolf subunit. nih.govyoutube.com Activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. youtube.com
Second Messenger Production: The activated Gαolf subunit dissociates and activates the enzyme adenylate cyclase. nih.gov This enzyme catalyzes the conversion of Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP), a crucial second messenger in this pathway. youtube.comnih.gov
Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. nih.govnih.gov
Depolarization and Signal Transmission: The opening of these channels allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. nih.gov This influx depolarizes the cell membrane, generating a receptor potential. The elevated intracellular Ca²⁺ also opens calcium-activated chloride (Cl⁻) channels, further amplifying the depolarization. nih.gov If this potential reaches a certain threshold, it initiates an action potential that travels along the neuron's axon to the olfactory bulb in the brain for processing. youtube.com
This combinatorial code, where one odorant can activate multiple receptors and one receptor can be activated by multiple odorants, allows the brain to perceive a vast array of distinct smells from a finite number of receptors. nih.gov
Structure-Odor Relationships
The perceived scent of a chemical is intrinsically linked to its molecular structure. Subtle changes in shape, functional groups, or stereochemistry can lead to dramatic differences in odor profile. This is particularly evident with this compound.
This compound exists as two primary geometric isomers: cis and trans. The spatial arrangement of the bulky tert-butyl group and the acetate group relative to the cyclohexyl ring is the defining difference between them, and it has a profound impact on the resulting odor. The cis-isomer is generally considered to possess the more desirable and potent fragrance characteristics. mdpi.com
The two isomers are distinguished by their distinct scent profiles. The cis-isomer is predominantly associated with powerful fruity notes, while the trans-isomer contributes different, often less sought-after, characteristics. Commercial products, often known by trade names like Verdox™ or Agrumex™, are typically mixtures of these isomers, providing a blended profile. fragranceconservatory.comleffingwell.com The high cis versions are valued for a more intense fruity character. mdpi.com
Table 1: Odor Profiles of this compound Isomers
| Isomer Configuration | Predominant Odor Notes | Detailed Descriptors |
| Cis-Isomer | Fruity, Sweet, Woody | Apple, peach, plum, citrus (bergamot, lime), woody, camphor-like, spicy (marjoram). leffingwell.comthegoodscentscompany.com |
| Trans-Isomer | Less potent/valuable | Odor characteristics are generally considered less desirable than the cis isomer. mdpi.com |
| Commercial Mixture | Fruity, Woody | A potent fruity scent with a woody base note. fragranceconservatory.comleffingwell.com |
Analyzing the odor of molecules structurally related to this compound highlights the importance of both the ester functional group and the specific arrangement of the alkyl substituents on the ring.
Esterification of the parent alcohol, 2-tert-butylcyclohexanol (B1585498), is critical for the development of the characteristic fruity scent. Substituted cyclohexanols, including the parent alcohol of this compound, tend to exhibit minty or camphoraceous odors. perfumerflavorist.com The addition of the acetate group completely transforms this profile into one of pleasant fruitiness. perfumerflavorist.com
Comparison with other isomers and related esters further clarifies these relationships. While many simple butyl acetates are described as fruity, tert-butyl acetate is an exception, possessing a distinctly different woody-camphor odor. perfumerflavorist.com The positional isomer, p-tert-Butylcyclohexyl acetate, is also well-established in perfumery for its woody and fruity character. perfumerflavorist.com
Table 2: Odor Comparison with Structural Analogs
| Compound | Structural Difference from this compound | Odor Profile |
| 2-tert-Butylcyclohexanol | Parent alcohol (hydroxyl group instead of acetate) | Minty or camphoraceous. perfumerflavorist.com |
| p-tert-Butylcyclohexyl acetate | Positional isomer (tert-butyl group at para position) | Woody and fruity. mdpi.comperfumerflavorist.com |
| tert-Butyl acetate | Acyclic analog (no cyclohexane (B81311) ring) | Woody-camphor odor. perfumerflavorist.com |
Predicting a molecule's scent solely from its structure is a significant challenge in chemical and sensory science. researchgate.net The relationship between structure and odor is complex, as structurally similar molecules can have different smells, and structurally diverse molecules can smell alike. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are a primary computational tool used to tackle this problem. nih.govnih.gov These models attempt to find statistically significant correlations between a molecule's physicochemical properties (descriptors) and its perceived odor. For esters, QSAR models have been developed to predict properties like toxicity, and similar principles are applied to olfaction. nih.govresearchgate.net
Machine learning algorithms are increasingly being used to improve the predictive power of these models. arxiv.org By training on large datasets of molecules and their associated odor descriptors, these models can learn the complex patterns that define structure-odor relationships. arxiv.org However, predicting the nuanced scent profile of a specific molecule like this compound remains a frontier of research, complicated by factors like stereoisomerism which, as demonstrated, can drastically alter perception. researchgate.net
Influence of Cis/Trans Isomerism on Odor Profile
Factors Influencing Olfactory Perception
The human sense of smell is highly variable, with numerous factors shaping how an individual perceives a specific odorant like this compound. These influences range from cultural and linguistic background to physiological changes associated with aging and hormonal fluctuations.
While there is a lack of studies specifically investigating the influence of cultural background on the perception of this compound, broader research in olfaction suggests that the pleasantness of odors is largely universal, with culture explaining a small fraction of the variance in perception. A study across nine diverse non-western cultures found that the chemical structure of an odorant explained 41% of the variance in pleasantness rankings, while cultural background accounted for only 6%. nih.gov This suggests a strong biological basis for odor preference.
However, semantic information, or the labels and descriptions provided with an odor, can significantly alter its perception. This phenomenon, sometimes referred to as an "olfactory illusion," demonstrates that verbal context can shift how an odor is perceived. artandpopularculture.com For instance, an identical odor can be rated as more pleasant when presented with a positive label compared to a negative one. artandpopularculture.comresearchgate.net Studies have shown that gender-related labels (e.g., "feminine" or "masculine") can also alter the perception of a scent accordingly. frontiersin.orgfrontiersin.org While these principles have been established for other odorants, their specific impact on the perception of this compound has not been extensively studied.
The ability to smell is known to decrease with age, a phenomenon that affects the perception of a wide range of odorants. nih.govnih.gov This decline in olfactory function is a common feature of the aging process, with more than half of those between the ages of 65 and 80, and over three-quarters of those over 80, experiencing some form of olfactory dysfunction. frontiersin.orgjohnshopkins.edu This loss of sensitivity can be attributed to several factors, including cumulative damage to the olfactory epithelium, a decrease in the number of olfactory receptors, and age-related changes in the nasal environment. frontiersin.org
Research has shown that, in general, younger adults exhibit higher olfactory sensitivity compared to older adults. nih.govnih.gov One study investigating a selection of nine different molecules found a general decrease in odorant sensitivity with age. The study also noted that the effect of age on odor thresholds can be more pronounced for molecules with a higher molecular weight. nih.govnih.gov Although this compound was not one of the compounds tested in this particular study, the general findings provide a framework for understanding how its perception might change across the lifespan.
Table 1: Illustrative Example of Age-Related Olfactory Thresholds for Diverse Odorants
| Odorant | Younger Adults (Mean Threshold) | Older Adults (Mean Threshold) |
| Molecule A | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Molecule B | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Molecule C | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Molecule D | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Molecule E | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Molecule F | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Molecule G | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Molecule H | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
| Molecule I | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) |
This table is a generalized representation based on findings that younger adults have higher odor sensitivity than older adults for a range of molecules. Specific threshold values are not provided as they vary greatly between studies and methodologies.
Fluctuations in hormone levels, particularly those associated with the menstrual cycle and pregnancy, have been shown to influence olfactory function. nih.govnih.gov Many women report a heightened sense of smell during pregnancy, although empirical evidence for a general increase in olfactory sensitivity (i.e., lower detection thresholds) is often inconsistent. nih.gov
Research indicates that changes in olfactory perception during pregnancy may be more related to the suprathreshold perception of odors, such as their perceived intensity and pleasantness, rather than the ability to detect them at lower concentrations. nih.gov For example, some studies have found that certain odors are rated as more intense or pleasant during different trimesters of pregnancy. nih.gov Similarly, olfactory perception can vary across the menstrual cycle, with some studies reporting heightened sensitivity during the luteal phase. nih.gov The relationship between reproductive hormones and olfaction is complex and not fully understood. nih.govresearchgate.net There is currently no specific research available on how these hormonal changes affect the perception of this compound.
Toxicological Assessment and Biological Interactions
Acute and Sub-Chronic Toxicity Studies
Investigations into the acute and repeated-dose toxicity of 2-tert-Butylcyclohexyl acetate (B1210297) have been conducted to determine its effects following short-term and longer-term oral exposure.
Acute oral toxicity studies in rats have established a median lethal dose (LD50) of 4600 mg/kg of body weight for 2-tert-Butylcyclohexyl acetate. This finding indicates a low order of acute toxicity when the substance is ingested.
Interactive Data Table: Acute Oral Toxicity of this compound
| Test Species | Route of Administration | LD50 Value | Source |
| Rat | Oral | 4600 mg/kg bw | europa.eunih.gov |
This table summarizes the results of acute oral toxicity testing on this compound.
The effects of repeated oral administration of this compound have been evaluated in a study conducted in accordance with guidelines similar to OECD TG 422. In this combined repeated dose toxicity study with a reproduction/developmental toxicity screening test, rats were administered the substance daily. The study determined a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg bw/day for female rats. For male rats, the NOAEL was determined to be less than 50 mg/kg bw/day. nihs.go.jp A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the data on this compound provide a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints. nih.gov
Interactive Data Table: Repeated Dose Oral Toxicity of this compound
| Test Species | Study Type | NOAEL (Female) | NOAEL (Male) | Source |
| Rat | Combined Repeated Dose and Repro/Dev Toxicity Screening | 50 mg/kg bw/day | < 50 mg/kg bw/day | nihs.go.jp |
This table presents the No-Observed-Adverse-Effect Level (NOAEL) from a repeated dose oral toxicity study.
Irritation and Sensitization Research
Research into the local tolerance of this compound has focused on its potential to cause irritation to the skin and eyes, as well as its capacity to induce skin sensitization.
Studies conducted on rabbits have provided information on the skin and eye irritation potential of this compound. One safety data sheet indicates that at a concentration of 100%, the substance is a moderate skin irritant in rabbits following a 4-hour application. The same source classifies the compound as a severe eye irritant in rabbits at a 50% concentration. nih.gov However, other assessments have concluded that based on available data, the criteria for classification as a skin or eye irritant are not met. europa.eu
Interactive Data Table: Irritation Studies of this compound
| Test | Species | Concentration | Observation | Source |
| Skin Irritation | Rabbit | 100% | Moderate irritant | nih.gov |
| Eye Irritation | Rabbit | 50% | Severe irritant | nih.gov |
This table summarizes findings from skin and eye irritation studies.
Reproductive and Developmental Toxicity Research
Research into the reproductive and developmental effects of this compound has been conducted to characterize its potential hazards. These studies are designed to identify any adverse effects on reproductive function and the development of offspring.
A key study, similar to the OECD Test Guideline 422, was performed to assess the reproductive and developmental toxicity of this compound alongside repeated dose toxicity. nihs.go.jp In this combined screening test, the compound was administered orally to male and female rats. nihs.go.jp The study was designed to evaluate a range of endpoints in the parent animals and their offspring to determine No-Observed-Adverse-Effect Levels (NOAEL).
For the parental generation, the NOAEL for repeated dose toxicity was established at less than 50 mg/kg of body weight per day for males and 50 mg/kg of body weight per day for females. nihs.go.jp
| Sex | NOAEL (mg/kg bw/day) | Study Type | Species |
|---|---|---|---|
| Male | <50 | Combined Repeated Dose & Repro/Devo Screening | Rat |
| Female | 50 | Combined Repeated Dose & Repro/Devo Screening | Rat |
Toxicokinetics, Metabolism, and Biotransformation
The study of toxicokinetics involves understanding how a chemical is absorbed, distributed, metabolized, and excreted by an organism.
Specific quantitative studies on the dermal absorption and distribution of this compound were not available in the reviewed scientific literature. The principal route of human exposure for fragrance ingredients is typically dermal.
The primary biotransformation pathway for this compound is expected to be hydrolysis. As a cyclic acetate ester, it is anticipated that the compound is rapidly metabolized by esterase enzymes present in the body. This enzymatic cleavage results in the formation of its constituent alcohol and carboxylic acid.
The identified metabolites from this pathway are:
2-tert-butylcyclohexanol (B1585498)
Acetic acid
The metabolic process of hydrolysis is the key biotransformation step for acetate esters. In vivo, esterases cleave the ester bond of this compound. This reaction yields 2-tert-butylcyclohexanol and acetic acid, facilitating their further metabolism or excretion.
Advanced Toxicological and Biological Mechanistic Studies
Based on a review of publicly available literature, advanced studies investigating the specific biological or toxicological mechanisms of action for this compound have not been identified. Mechanistic toxicology aims to determine the molecular and cellular events that lead from chemical exposure to an observed toxic effect. taylorfrancis.com
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-tert-butylcyclohexanol |
| Acetic acid |
| tert-Butyl Alcohol |
Neurotoxicity and Immunotoxicity Investigations
Limited publicly available data from dedicated neurotoxicity or immunotoxicity studies on this compound were identified. General toxicological assessments have not indicated significant concerns in these areas. One available screening source categorizes the potential for allergies and immunotoxicity as "low" for this compound, though the detailed experimental data underlying this classification are not provided ewg.org.
A comprehensive retrospective analysis of immunotoxicity studies conducted by the Environmental Protection Agency (EPA) on a large number of chemicals provides context on the regulatory use of such data, but does not include specific findings for this compound epa.gov. The standard T-cell dependent antibody response (TDAR) assay is a primary method for assessing potential immunotoxicity epa.gov. Without specific studies on this compound, a definitive statement on its neurotoxic or immunotoxic potential cannot be made.
Phototoxicity in vitro
No specific studies on the in vitro phototoxicity of this compound were identified in the reviewed literature. The standard method for such an evaluation is the OECD Test Guideline 432, the in vitro 3T3 NRU phototoxicity test nih.gov. This assay assesses the cytotoxic potential of a substance in the presence and absence of light to determine if photo-activation leads to increased toxicity. While this is a standard test for many substances, particularly those used in consumer products that may be exposed to light, the results for this compound are not publicly available.
Environmental Fate and Ecotoxicological Impact
Aquatic Ecotoxicity
Classified as toxic to aquatic life with long-lasting effects, 2-tert-Butylcyclohexyl acetate (B1210297) presents a notable hazard to the aquatic environment perfumersapprentice.com. Regulatory assessments categorize it under the Globally Harmonised System (GHS) as Hazardous to the Aquatic Environment, Long-term Hazard Category 2 perfumersapprentice.com. This classification underscores the potential for significant adverse effects on aquatic organisms over extended periods.
Acute and chronic toxicity studies have been conducted on representative species from three key trophic levels: fish, aquatic invertebrates, and algae. These studies provide critical data for assessing the immediate and long-term risks posed by the substance to aquatic ecosystems.
Short-term (Acute) Toxicity: Acute toxicity tests measure the adverse effects on an organism after a short-term exposure to a substance. For 2-tert-Butylcyclohexyl acetate, the 96-hour median lethal concentration (LC50) for the fish species Danio rerio (Zebra Fish) has been determined to be 8.6 mg/L. The 48-hour median effective concentration (EC50) for the aquatic invertebrate Daphnia magna (Water Flea) is 5.6 mg/L. For the green algae Pseudokirchneriella subcapitata, the 72-hour EC50, which measures the concentration causing a 50% reduction in growth rate, is 4.5 mg/L.
Long-term (Chronic) Toxicity: Chronic toxicity assessments evaluate the adverse effects of longer-term exposure. For Daphnia magna, the 21-day No Observed Effect Concentration (NOEC), representing the concentration at which no adverse effects on reproduction are observed, is 0.46 mg/L.
The following table summarizes the key findings from these ecotoxicological studies.
| Species | Type of Test | Endpoint | Duration | Value (mg/L) |
| Danio rerio (Zebra Fish) | Acute | LC50 | 96 hours | 8.6 |
| Daphnia magna (Water Flea) | Acute | EC50 | 48 hours | 5.6 |
| Daphnia magna (Water Flea) | Chronic | NOEC (Reproduction) | 21 days | 0.46 |
| Pseudokirchneriella subcapitata (Green Algae) | Acute | EC50 (Growth Rate) | 72 hours | 4.5 |
This table is interactive. Users can sort columns by clicking on the headers.
Based on available research, specific studies assessing the toxicity of this compound to sediment-dwelling organisms could not be identified. Therefore, a quantitative assessment of its impact on this environmental compartment is not available at this time.
Terrestrial Ecotoxicity
Information regarding the specific toxicological effects of this compound on terrestrial organisms is limited.
Similarly, there is a lack of available data on the toxicity of this compound to terrestrial plants and soil microorganisms.
Biotransformation and Environmental Distribution
The environmental persistence and distribution of a chemical are determined by its susceptibility to degradation processes and its partitioning behavior in different environmental compartments.
Environmental Distribution: The distribution of this compound in the environment is influenced by its physical and chemical properties. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A predicted log Koc value of 3.16 suggests that the substance will have low to moderate mobility in soil, indicating a tendency to adsorb to soil particles and organic matter rather than leaching into groundwater chemsafetypro.comucanr.edu.
The potential for bioaccumulation is assessed using the bioconcentration factor (BCF). An estimated BCF of 77 L/kg suggests a low potential for this compound to accumulate in the tissues of aquatic organisms. Based on these properties, the substance does not meet the criteria to be classified as Persistent, Bioaccumulative, and Toxic (PBT).
The following table summarizes the key environmental fate properties of this compound.
| Parameter | Endpoint | Value | Interpretation |
| Biodegradation | OECD 301F | >60% in 28 days | Readily Biodegradable |
| Soil Adsorption | log Koc | 3.16 (Predicted) | Low to Moderate Mobility |
| Bioaccumulation | BCF | 77 L/kg (Predicted) | Low Potential |
This table is interactive. Users can sort columns by clicking on the headers.
Monitoring Data and Field Studies
Comprehensive environmental monitoring data from field studies for this compound is not extensively available in publicly accessible scientific literature. The environmental presence of fragrance ingredients is often widespread but at very low concentrations, making them challenging to monitor.
While specific concentrations in environmental compartments like surface waters, sediment, or soil are not well-documented in field studies, the substance is recognized for its potential environmental impact. Regulatory bodies and safety assessments provide some indication of its ecotoxicological profile. For instance, Environment Canada has suspected this compound to be an environmental toxin ewg.org. Furthermore, safety data sheets for the compound classify it as hazardous to the aquatic environment, noting it is "Toxic to aquatic life with long lasting effects" eternis.com. These classifications suggest a recognized potential for environmental harm, even in the absence of extensive field monitoring data.
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment which concluded that based on the current volume of use in Europe and North America, the risk quotients (the ratio of the Predicted Environmental Concentration to the Predicted No-Effect Concentration) are less than 1. nih.gov This suggests that while the substance has hazardous properties, the risk may be controlled under current usage levels.
Predictive Computational Models for Environmental Fate
In the absence of extensive empirical data from field studies, predictive computational models are crucial tools for assessing the environmental fate and potential impact of chemical substances like this compound. These models, including Quantitative Structure-Activity Relationship (QSAR) models, use the physicochemical properties of a substance to predict its behavior in the environment.
These predictive tools estimate key environmental parameters such as persistence, bioaccumulation, and toxicity (PBT). For this compound, an environmental safety assessment by the International Fragrance Association (IFRA) concluded that the substance is not Persistent, Bioaccumulative, and Toxic (PBT) according to their environmental standards. nih.gov
Predicted No-Effect Concentrations (PNECs) are derived from ecotoxicological data and represent the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. A safety data sheet for a product containing cis-2-tert-butylcyclohexyl acetate provides the following PNEC values, which are likely derived from a combination of experimental data and computational models.
Table 1: Predicted No-Effect Concentration (PNEC) for cis-2-tert-Butylcyclohexyl Acetate
| Environmental Compartment | Predicted No-Effect Concentration (PNEC) |
|---|---|
| Freshwater | 0.057 mg/l |
| Marine water | 0.006 mg/l |
| Freshwater sediment | 7.62 mg/kg dry weight |
| Marine water sediment | 0.762 mg/kg dry weight |
| Soil | 4.4 mg/kg dry weight |
| Sewage treatment plant | 10 mg/l |
Data sourced from a Safety Data Sheet for a mixture containing the compound carmotion.pl.
These values are instrumental in conducting risk assessments by comparing them with Predicted Environmental Concentrations (PECs) to determine if the current or projected use of the substance poses a significant risk to the environment.
Analytical and Characterization Methodologies
Chromatographic Techniques
Chromatographic methods are essential for separating 2-tert-butylcyclohexyl acetate (B1210297) from mixtures, assessing its purity, and determining the ratio of its cis and trans isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the analysis of volatile compounds like 2-tert-butylcyclohexyl acetate.
In a GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions. The fragmentation pattern is crucial for confirming the compound's identity. While the mass spectra of the cis and trans isomers are very similar, their separation is achieved by the gas chromatography component of the analysis, allowing for the determination of their ratio in a mixture. mdpi.com
Below are tables detailing the characteristic mass spectral data for this compound and its trans isomer.
Table 1: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 57 | 99.99 |
| 82 | 78.80 |
| 43 | 62.48 |
| 67 | 40.44 |
| 41 | 31.22 |
Data sourced from MassBank of North America (MoNA), record ID: JP008540 nih.gov
Table 2: GC-MS Fragmentation Data for trans-2-tert-Butylcyclohexyl Acetate
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 57 | 99.99 |
| 82 | 77.10 |
| 43 | 54.30 |
| 67 | 47.50 |
| 41 | 35.50 |
Data sourced from MassBank of North America (MoNA), record ID: JP000127 nih.gov
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used technique for the quantitative analysis of organic compounds. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon-containing analyte. This makes GC-FID an excellent method for determining the purity of this compound and quantifying the relative amounts of its isomers.
The retention of a compound in gas chromatography is often expressed as a Kovats retention index (I), which is a dimensionless value that normalizes retention times to a series of n-alkanes. This allows for inter-laboratory comparison of data.
Table 3: Kovats Retention Index for this compound
| Column Type | Kovats Retention Index (I) |
| Standard Non-Polar | 1305.5 |
Data sourced from the NIST Mass Spectrometry Data Center nih.govnist.gov
This retention index is a valuable parameter for the identification of this compound in complex mixtures, such as fragrance formulations.
Chiral Stationary-Phase Chromatography for Isomer Separation
The separation of stereoisomers of this compound, which can exist as cis and trans diastereomers, each as a pair of enantiomers, necessitates the use of chiral chromatography. This technique is essential for resolving racemic mixtures into their individual enantiomeric components. The direct method of separation involves a chiral stationary phase (CSP), which creates a chiral environment within the chromatographic column. eijppr.com
The fundamental principle of chiral separation lies in the differential interaction between the enantiomers of the analyte and the single-enantiomer chiral selector that constitutes the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole stacking, and steric hindrance, lead to the formation of transient diastereomeric complexes. eijppr.com Because these diastereomeric complexes have different association energies, one enantiomer is retained longer on the column than the other, resulting in their separation and distinct elution times. eijppr.comumich.edu
Various types of CSPs are available, with polysaccharide-based phases, such as those derived from cyclodextrins, being particularly effective for separating a wide range of chiral compounds. ntu.edu.sggcms.cz For a compound like this compound, a derivatized cyclodextrin-based gas chromatography (GC) or high-performance liquid chromatography (HPLC) column could be employed. The separation efficiency is influenced by factors such as the mobile phase composition, temperature, and flow rate.
Illustrative Research Findings:
A hypothetical separation of the four primary stereoisomers of this compound on a chiral column is detailed below. The data illustrates the distinct retention times (tᵣ) and the resolution factor (α), which quantifies the degree of separation between two adjacent peaks.
| Stereoisomer | Configuration | Retention Time (tᵣ) (min) | Resolution Factor (α) |
|---|---|---|---|
| trans-Isomer 1 | (1R, 2R) | 15.42 | 1.08 |
| trans-Isomer 2 | (1S, 2S) | 15.91 | |
| cis-Isomer 1 | (1R, 2S) | 17.25 | 1.06 |
| cis-Isomer 2 | (1S, 2R) | 17.63 |
Advanced Characterization
Fluorescence Anisotropy with DPH Probes for Membrane Fluidity
Fluorescence anisotropy is a powerful technique used to investigate the microenvironment of biological membranes and the effects of exogenous compounds on membrane fluidity. This method utilizes fluorescent probes, with 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) being a classic example. mpg.denih.gov DPH is a hydrophobic molecule that preferentially embeds itself within the acyl chain region of the lipid bilayer. osaka-u.ac.jp
The principle involves exciting the DPH probe with vertically polarized light. The subsequent fluorescence emission is measured through polarizers oriented both parallel and perpendicular to the initial excitation plane. The fluorescence anisotropy (r) is a measure of the rotational freedom of the probe during its fluorescence lifetime. A low 'r' value indicates that the probe is rotating freely, which corresponds to a highly fluid membrane. Conversely, a high 'r' value signifies restricted rotation, indicating a more ordered and less fluid (more viscous) membrane. nih.govresearchgate.net
This methodology can be applied to characterize the interaction of this compound with model lipid membranes, such as liposomes. By introducing varying concentrations of the compound into a liposome (B1194612) suspension containing DPH, changes in membrane fluidity can be quantified. Such an analysis provides insights into how the compound partitions into the membrane and alters its biophysical properties.
Illustrative Research Findings:
The following table presents hypothetical data from a fluorescence anisotropy experiment. The experiment measures the effect of increasing concentrations of this compound on the fluidity of a model membrane composed of dipalmitoylphosphatidylcholine (DPPC) liposomes at a constant temperature.
| Concentration of this compound (µM) | Fluorescence Anisotropy (r) | Inferred Change in Membrane Fluidity |
|---|---|---|
| 0 (Control) | 0.152 | Baseline |
| 10 | 0.165 | Decrease |
| 25 | 0.181 | Decrease |
| 50 | 0.203 | Significant Decrease |
| 100 | 0.225 | Strong Decrease |
Applications in Chemical Research
Fragrance Research and Development
2-tert-Butylcyclohexyl acetate (B1210297) is a key ingredient in the palette of fragrance chemists. Its characteristic scent, often described as fruity, woody, and reminiscent of apples, makes it a valuable component in the creation of a wide array of fragrance profiles. mdpi.comgoogle.com
With its potent and diffusive character, 2-tert-Butylcyclohexyl acetate is utilized to add richness and complexity to fragrance compositions. It is particularly effective in floral and fruity perfumes, where it imparts a fresh and lasting note. nih.gov Research in fragrance development has shown its excellent compatibility and stability with other fragrance components, which is a crucial factor for formulators aiming to create enduring scents. thegoodscentscompany.com
Beyond its own pleasant aroma, this compound is also employed as a masking agent. google.comfda.gov This function is particularly useful in household and industrial products where the base formulation may contain chemicals with disagreeable odors. By incorporating this compound, manufacturers can effectively neutralize or cover these unpleasant smells, improving the consumer's sensory experience. nih.gov Its application is common in products such as soaps, lotions, and a variety of household cleaning agents. nih.govchemrxiv.org
Solvent Properties in Formulations
In the cosmetics industry, it is used as a solvent, contributing to the texture and feel of products like lotions and creams. thegoodscentscompany.comchemimpex.com Its ability to dissolve other components while being relatively stable makes it a reliable choice in complex cosmetic formulations. thegoodscentscompany.com The commercial product is typically a mixture of cis and trans isomers, and it is used as a synthetic fragrance and solvent in soaps and household products. mdpi.com
Below is an interactive data table summarizing the solvent applications of this compound:
| Formulation Type | Function of this compound | References |
| Coatings | Facilitates application, improves performance | thegoodscentscompany.com |
| Adhesives | Enhances application properties | thegoodscentscompany.com |
| Cosmetics (Lotions, Creams) | Improves texture and skin feel | thegoodscentscompany.com |
| Soaps and Household Products | Acts as a solvent for fragrance and other components | mdpi.com |
Intermediate in Organic Synthesis for Chiral Compounds
While this compound is a well-established fragrance ingredient and solvent, its application as a starting material or intermediate in the synthesis of chiral compounds is not extensively documented in publicly available research. The synthesis of specific stereoisomers of this compound itself, namely the cis and trans isomers, is a focus in chemical production to achieve desired fragrance profiles. However, its subsequent use as a building block for other chiral molecules has not been a prominent area of investigation based on available scientific literature.
Q & A
Q. What are the optimal methods for synthesizing 2-tert-butylcyclohexyl acetate (OTBCA) with high isomeric purity in laboratory settings?
Methodological Answer: To achieve high isomeric purity (>98%), fractional distillation under reduced pressure is recommended, leveraging the compound’s boiling point (221°C) and density (0.959 g/cm³) . Gas chromatography (GC) with flame ionization detection should be used to monitor isomer ratios, as described in commercial reagent protocols . Pre-purification via silica gel chromatography (hexane/ethyl acetate gradient) can further reduce impurities.
Q. How can researchers resolve structural isomers in OTBCA mixtures, and what analytical techniques are most reliable?
Methodological Answer: Isomeric separation requires chiral GC columns (e.g., β-cyclodextrin-based phases) or nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on cyclohexyl ring proton splitting patterns (δ 1.0–2.5 ppm) and tert-butyl group singlet signals (δ 1.2 ppm) to distinguish positional isomers . High-resolution mass spectrometry (HRMS) can confirm molecular formula (C₁₂H₂₂O₂, m/z 198.30) .
Q. What safety protocols are critical for handling OTBCA in laboratory environments?
Methodological Answer: Due to its irritant properties (risk code: R36/37/38), use fume hoods, nitrile gloves, and safety goggles. Monitor airborne concentrations using VOC sensors, as OTBCA has a vapor pressure of 0.103 mmHg at 25°C . Acute oral toxicity (LD₅₀ = 4600 mg/kg) suggests moderate hazard, but chronic exposure studies are lacking .
Advanced Research Questions
Q. How can computational models predict the environmental fate of OTBCA following indoor emissions (e.g., from cleaning products)?
Methodological Answer: Incorporate OTBCA into chemical transport models (e.g., INCHEM-Py) using surrogate compounds like butyl pyruvate for reactivity parameterization . Correct emission rates for room volume discrepancies and simulate degradation pathways (e.g., OH radical reactions). Experimental validation requires proton-transfer-reaction mass spectrometry (PTR-MS) to track real-time decay kinetics .
Q. What experimental strategies address contradictions in reported isomer-specific odor thresholds for OTBCA?
Methodological Answer: Use gas chromatography-olfactometry (GC-O) with trained panels to map odor profiles of isolated isomers. Compare results against structural analogs (e.g., 4-tert-butylcyclohexyl acetate) to identify steric effects on olfactory receptor binding . Contradictions may arise from isomer interconversion during GC analysis; mitigate this by optimizing injector temperatures (<250°C) .
Q. How does OTBCA interact with biological membranes in cytotoxicity assays, and what mechanistic insights exist?
Methodological Answer: Employ fluorescence anisotropy with DPH probes to measure membrane fluidity changes in cell lines (e.g., HBEpiC or bEnd.3) exposed to OTBCA . Compare results to structurally similar esters (e.g., isobornyl acetate) to assess hydrophobic tail effects. LC-MS/MS can detect esterase-mediated hydrolysis products (e.g., 2-tert-butylcyclohexanol) in cellular lysates .
Q. What advanced spectroscopic techniques elucidate OTBCA’s surface adsorption behavior on indoor materials (e.g., polymers)?
Methodological Answer: Use quartz crystal microbalance with dissipation monitoring (QCM-D) to quantify OTBCA adsorption/desorption kinetics on polypropylene or PVC surfaces. Complement with in situ attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to identify hydrogen-bonding interactions between acetate groups and surface hydroxyls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
